molecular formula C22H18ClN3O4 B15015472 4-chloro-N-(4-{[(2E)-2-(2-hydroxy-5-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide

4-chloro-N-(4-{[(2E)-2-(2-hydroxy-5-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide

Cat. No.: B15015472
M. Wt: 423.8 g/mol
InChI Key: MSDNIADETKFTOJ-ZMOGYAJESA-N
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Description

4-CHLORO-N-(4-{N’-[(E)-(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE is a complex organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-(4-{N’-[(E)-(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzoyl chloride with 4-aminobenzohydrazide in the presence of a base such as triethylamine. This reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The resulting intermediate is then reacted with 2-hydroxy-5-methoxybenzaldehyde under acidic conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-(4-{N’-[(E)-(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

4-CHLORO-N-(4-{N’-[(E)-(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-CHLORO-N-(4-{N’-[(E)-(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-CHLORO-N-(4-METHOXY-2-NITRO-PHENYL)-BENZAMIDE
  • 4-CHLORO-N-ETHYL-N-PHENYL-BENZAMIDE
  • 4-CHLORO-N-(2-CHLOROETHYL)BENZAMIDE

Uniqueness

4-CHLORO-N-(4-{N’-[(E)-(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrazinecarbonyl group, in particular, is responsible for its potential biological activities, setting it apart from other similar compounds .

Properties

Molecular Formula

C22H18ClN3O4

Molecular Weight

423.8 g/mol

IUPAC Name

4-[(4-chlorobenzoyl)amino]-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C22H18ClN3O4/c1-30-19-10-11-20(27)16(12-19)13-24-26-22(29)15-4-8-18(9-5-15)25-21(28)14-2-6-17(23)7-3-14/h2-13,27H,1H3,(H,25,28)(H,26,29)/b24-13+

InChI Key

MSDNIADETKFTOJ-ZMOGYAJESA-N

Isomeric SMILES

COC1=CC(=C(C=C1)O)/C=N/NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

COC1=CC(=C(C=C1)O)C=NNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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